Cufraneb
Description
Properties
CAS No. |
11096-18-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Synonyms |
Cufraneb |
Origin of Product |
United States |
Structural Characterization and Synthetic Methodologies of Cufraneb
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
A variety of spectroscopic methods are employed to determine the intricate structure of Cufraneb and related dithiocarbamate (B8719985) complexes. These techniques provide detailed information about the compound's molecular framework, connectivity, and composition.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. In dithiocarbamates like this compound, these techniques help to identify key functional groups and understand the nature of the coordination between the metal ions and the dithiocarbamate ligand. ajrconline.orgresearchgate.net
The IR spectra of dithiocarbamate complexes exhibit characteristic absorption bands. A significant band, often referred to as the "thioureide" band, appears in the 1473-1500 cm⁻¹ region and is associated with the C-N stretching vibration. mdpi.comcore.ac.uk The position of this band provides insights into the electron distribution within the dithiocarbamate moiety. Another important region is between 960 and 997 cm⁻¹, where the C-S stretching vibrations are observed. mdpi.comcore.ac.uk The presence of a single band in this region for symmetrically coordinated dithiocarbamate ligands indicates that both sulfur atoms are involved in bonding to the metal center. researchgate.net
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Surface-enhanced Raman spectroscopy (SERS) has been utilized for the sensitive detection of dithiocarbamates, highlighting characteristic peaks that can be used for quantitative analysis. nih.gov For instance, in the SERS analysis of related dithiocarbamates, prominent peaks are observed that can be used for their identification and quantification. nih.gov
Table 1: Characteristic Vibrational Frequencies for Dithiocarbamate Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| ν(C-N) "Thioureide" | 1473 - 1500 | Indicates the partial double bond character of the C-N bond. |
| ν(C-S) | 960 - 997 | Provides information on the coordination of sulfur atoms to the metal center. A single band suggests bidentate coordination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. nih.gov While direct NMR data for this compound (Nabam) is not extensively published due to its nature as a salt, NMR studies of related dithiocarbamate ligands and their complexes offer valuable insights into their structure. ajrconline.org
In the ¹H NMR spectra of dithiocarbamate ligands, the protons of the alkyl groups attached to the nitrogen atom give characteristic signals. ajrconline.org For the ethylenebis(dithiocarbamate) (B1227036) ligand in this compound, the ethylene (B1197577) protons would be expected to show a specific resonance pattern. Upon complexation with a metal, shifts in the positions of these signals can occur, indicating the coordination of the ligand to the metal center. ajrconline.org The integration of the signals in the ¹H NMR spectrum provides a ratio of the different types of protons present in the molecule, confirming the molecular structure.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of the carbon atom in the CS₂ group is particularly informative and can be used to study the electronic effects of substituents on the nitrogen atom and the coordination to a metal.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov For ethylenebis(dithiocarbamates) like this compound, mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a sensitive method for detection and quantification. nih.govrsc.orgtandfonline.comrsc.org
Due to the non-volatile and thermally labile nature of dithiocarbamates, direct analysis can be challenging. Therefore, derivatization techniques are often employed. nih.govtandfonline.com A common method involves the methylation of the dithiocarbamate to form a more stable and volatile derivative, which can then be analyzed by LC-MS/MS. nih.govtandfonline.com The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the methylated derivative, confirming the presence of the ethylenebis(dithiocarbamate) structure. nih.gov
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation. Specific fragment ions are characteristic of the dithiocarbamate core and the ethylene bridge, allowing for unambiguous identification. nih.gov
X-ray Diffraction for Crystal Structure Determination
In general, dithiocarbamate ligands act as bidentate chelating agents, coordinating to the metal center through both sulfur atoms. nih.gov The geometry around the metal ion can vary depending on the metal and the stoichiometry of the complex, with common geometries including square planar, tetrahedral, and octahedral. nih.gov X-ray diffraction analysis would reveal these structural details for this compound, providing a complete picture of its solid-state structure.
Exploration of Synthetic Pathways and Methodologies for this compound and Analogues
The synthesis of dithiocarbamates is a well-established area of chemistry, with several methodologies available for their preparation. nih.gov
Synthesis of Ligand Precursors and Their Chemical Modifications
The core of this compound is the ethylenebis(dithiocarbamate) ligand. The synthesis of this ligand, in its salt form (Nabam), is typically achieved through the reaction of ethylenediamine (B42938) with carbon disulfide in the presence of a base, such as sodium hydroxide. nih.govchempedia.infonih.gov
The reaction proceeds via the nucleophilic attack of the amine groups of ethylenediamine on the electrophilic carbon atom of carbon disulfide. nih.gov The presence of a base is crucial to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt. nih.gov The reaction is generally carried out in an aqueous or alcoholic medium. nih.govorgsyn.org
The general reaction can be represented as: H₂N-CH₂-CH₂-NH₂ + 2 CS₂ + 2 NaOH → NaS₂CNH-CH₂-CH₂-NHCS₂Na + 2 H₂O
This reaction produces the disodium (B8443419) salt of ethylenebis(dithiocarbamic acid), which is known as Nabam. nih.gov this compound is a complex mixture that includes this ligand in coordination with copper and zinc.
Further chemical modifications can be performed on the dithiocarbamate ligand to synthesize a variety of analogues with different properties. These modifications can include changing the alkyl groups on the nitrogen atoms or reacting the dithiocarbamate with different metal salts to form a range of coordination complexes. nih.gov
Coordination Chemistry in the Formation of Mixed-Metal Dithiocarbamate Complexes
The formation of this compound is governed by the principles of coordination chemistry, where dithiocarbamate anions act as versatile ligands that form stable complexes with transition metals. researchgate.netbaselius.ac.in Dithiocarbamates are classified as mono-anionic chelating ligands, capable of forming stable complexes with a wide array of transition elements. nih.gov
Ligand Formation and Coordination: The synthesis of dithiocarbamate ligands is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov For this compound, the ligand is ethylenebis(dithiocarbamate), derived from ethylenediamine. The dithiocarbamate group (-NCS₂⁻) is a powerful chelating agent, typically binding to metal ions in a bidentate fashion through its two sulfur atoms. baselius.ac.in This bidentate coordination to a metal center forms a stable four-membered ring.
Mixed-Metal Complex Formation: In the case of this compound, a mixed-metal complex is formed involving both copper(II) and zinc(II) ions. The synthesis of such complexes generally involves the reaction of the pre-formed dithiocarbamate ligand with a mixture of the respective metal salts. nih.gov The coordination environment around the metal centers in dithiocarbamate complexes can vary, but for Cu(II) and Zn(II), four-coordinate geometries are common. nih.gov Zinc(II) complexes with dithiocarbamate ligands have been observed to form dimeric structures. researchgate.net The ability of dithiocarbamate ligands to stabilize various oxidation states of metals is a key feature of their coordination chemistry. baselius.ac.in
The general reaction for the formation of a metal dithiocarbamate complex can be represented as: n R₂NH + n CS₂ + n MOH → n R₂NCS₂M + n H₂O (where M is a metal cation)
For a mixed-metal complex like this compound, a stoichiometric mixture of copper and zinc salts would be used.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and ensuring the purity of the synthesized dithiocarbamate complexes. Several factors can be manipulated to achieve the desired outcome.
Key Optimization Parameters:
Stoichiometry of Reactants: The molar ratio of the amine, carbon disulfide, base, and the metal salts is a critical parameter. A slight excess of the ligand may be used to ensure complete complexation of the metal ions.
Order of Reagent Addition: While the order of addition of reagents for the synthesis of the dithiocarbamate ligand itself may not significantly influence the product, in the formation of the metal complex, the slow addition of the metal salt solution to the ligand solution is often preferred to ensure homogeneity and prevent the formation of undesired side products. nih.gov
Temperature Control: The formation of the dithiocarbamate ligand is typically carried out at low temperatures (around 0-5 °C) to minimize the decomposition of the dithiocarbamic acid intermediate. The subsequent complexation reaction with the metal salts can often be performed at room temperature.
Solvent System: The choice of solvent is important for both the ligand formation and the complexation reaction. Alcohols, such as methanol (B129727) or ethanol, are commonly used. The solubility of the reactants and the insolubility of the final product in the chosen solvent system are key for achieving a high yield through precipitation.
pH Control: The reaction is carried out in a basic medium to facilitate the formation of the dithiocarbamate salt. The pH of the reaction mixture can influence the stability of the dithiocarbamate ligand and the precipitation of the metal complex.
Purification Techniques: The purity of the final product is enhanced through various purification methods. Washing the precipitate with suitable solvents, such as water and ethanol, helps to remove unreacted starting materials and by-products. Recrystallization from an appropriate solvent can be employed to obtain a product of higher purity.
Table of Optimized Reaction Parameters for Dithiocarbamate Synthesis
| Parameter | Optimized Condition | Rationale |
| Temperature | 0-5 °C for ligand formation | Minimizes decomposition of dithiocarbamic acid. |
| Solvent | Methanol or Ethanol | Good solubility for reactants, poor for product. |
| pH | Basic | Facilitates dithiocarbamate salt formation. |
| Purification | Washing with water/ethanol | Removes impurities and unreacted reagents. |
Investigation of Isomeric and Polymorphic Forms of this compound
The existence of isomeric and polymorphic forms is a known phenomenon in the solid-state chemistry of metal-dithiocarbamate complexes. researchgate.net
Isomerism: In the context of metal dithiocarbamate complexes, isomerism can arise from different arrangements of the ligands around the central metal ion. For a square planar complex, cis- and trans-isomers are possible if different ligands are present. In the case of this compound, which is a homoleptic complex with the ethylenebis(dithiocarbamate) ligand, conformational isomerism of the ligand itself can lead to different isomeric forms of the complex. The orientation of the alkyl groups with respect to the S₂CN plane of the dithiocarbamate ligand can result in different conformers. researchgate.net
Polymorphism: Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical properties such as solubility, melting point, and stability. Polymorphism in metal dithiocarbamate complexes has been documented, with different polymorphs being characterized by techniques such as single-crystal X-ray diffraction. researchgate.net The specific conditions of crystallization, such as the solvent used, temperature, and rate of cooling, can influence which polymorphic form is obtained. While no specific studies on the isomeric or polymorphic forms of this compound are available, the general behavior of related dithiocarbamate complexes suggests that such forms could potentially exist.
Molecular and Cellular Mechanisms of Fungicidal Action of Cufraneb
Biochemical Pathways Targeted by Cufraneb within Fungal Pathogens
The fungicidal efficacy of this compound stems from its ability to disrupt multiple essential biochemical pathways within fungal cells. This multi-site action is a hallmark of dithiocarbamate (B8719985) fungicides and is central to their broad-spectrum activity and low risk of resistance development.
Inhibition of Fungal Growth and Reproduction Processes
This compound, like other dithiocarbamates, inhibits fungal growth and reproduction by interfering with fundamental cellular processes. These fungicides are known to disrupt spore germination, mycelial growth, and the formation of reproductive structures. The ethylene (B1197577) bis(dithiocarbamate) (EBDC) moiety of this compound is a key player in this inhibition. It is believed to inactivate essential enzymes and proteins required for cell division and expansion, thereby halting the proliferation of the fungal pathogen.
The disruption of cellular respiration is another critical aspect of its fungicidal action. Dithiocarbamates can interfere with mitochondrial function, leading to a reduction in ATP production, the primary energy currency of the cell. This energy deficit severely hampers all energy-dependent processes necessary for fungal growth and survival.
Role of Metal Ions (Cu, Zn, Mn, Fe) in Catalytic and Inhibitory Activities
The presence of a mixture of metal ions—copper (Cu), zinc (Zn), manganese (Mn), and iron (Fe)—is integral to the fungicidal activity of this compound. These metals are not merely carriers for the dithiocarbamate ligand but actively participate in the toxic mechanism.
Dithiocarbamates are potent chelating agents, meaning they can bind tightly to metal ions. This property is crucial for their biological activity. The metal complexes formed can have different toxicological profiles compared to the free ligand or the metal ions alone.
Zinc (Zn): Zinc is an essential micronutrient for fungi, but at high concentrations, it can be toxic. The zinc component of this compound may compete with other essential metals for binding sites on enzymes, leading to their inactivation. Some studies on dithiocarbamates have shown they can increase intracellular zinc levels, which can trigger apoptosis (programmed cell death) in fungal cells. sci-hub.se
Manganese (Mn): Manganese is another essential metal ion for fungal metabolism. However, an excess of manganese, as delivered by fungicides like maneb (B1676018) (a manganese-containing EBDC), can be toxic. wikipedia.org The manganese in this compound likely contributes to the disruption of metal homeostasis and enzymatic functions.
Iron (Fe): While iron is essential for many biological processes, its role in the fungicidal action of mixed-metal dithiocarbamates is less defined than that of copper, zinc, and manganese. However, it is known that dithiocarbamates can chelate iron, potentially disrupting iron-dependent enzymes and pathways.
Multi-Site Mode of Action and its Implications for Fungal Physiology
The most significant advantage of dithiocarbamate fungicides like this compound is their multi-site mode of action. nih.govresearchgate.net Unlike single-site fungicides that target a specific enzyme or protein, this compound and its relatives disrupt numerous metabolic processes simultaneously. taylorandfrancis.com This broad-based attack makes it exceedingly difficult for fungal pathogens to develop resistance. frontiersin.org
The primary mechanism involves the inactivation of a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups. taylorandfrancis.com The dithiocarbamate molecule can react with these groups, leading to the formation of disulfide bonds and a loss of enzyme function. This non-specific enzyme inhibition affects various critical pathways, including:
Glycolysis: Inhibition of enzymes in the glycolytic pathway disrupts the breakdown of glucose for energy.
Citric Acid Cycle (Krebs Cycle): Interference with this central metabolic hub further cripples energy production.
Respiration: As mentioned earlier, mitochondrial respiration is a key target.
Lipid and Nucleic Acid Synthesis: The building blocks of cellular structures and genetic material are also affected.
This widespread disruption of fungal physiology leads to a cascade of detrimental effects, ultimately resulting in cell death. The multi-site nature of this attack means that a single mutation in a target enzyme is unlikely to confer resistance, as numerous other cellular processes are still under assault.
| Enzyme/Process | Effect of Dithiocarbamate Inhibition |
| Aldehyde Dehydrogenase | Inhibition of this enzyme can lead to the accumulation of toxic aldehydes. mdpi.com |
| Enzymes with Sulfhydryl Groups | Widespread inactivation of numerous enzymes crucial for metabolism. |
| Mitochondrial Respiration | Disruption of the electron transport chain, leading to reduced ATP synthesis. |
| Spore Germination | Inhibition of key metabolic processes required for spores to germinate and infect the host. |
Cellular Responses and Resistance Mechanisms in Fungal Populations
Despite the low probability of resistance development to multi-site fungicides like this compound, it is crucial to understand the potential cellular responses and mechanisms that could lead to reduced sensitivity in fungal populations.
Genetic and Molecular Basis of Acquired Resistance to Copper-Based Fungicides
While resistance to multi-site dithiocarbamates is rare, resistance to copper-based fungicides, in general, has been documented in some plant pathogens. nih.gov The genetic basis for this resistance is often complex and can involve multiple mechanisms:
Reduced Copper Accumulation: Fungi can evolve mechanisms to limit the intracellular concentration of toxic copper ions. This can be achieved through:
Decreased uptake: Alterations in membrane transport proteins can reduce the influx of copper into the cell.
Increased efflux: Fungi possess efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, which can actively pump toxic substances, including fungicides, out of the cell. nih.govnih.govplos.orgresearchgate.netfrontiersin.orgnih.govnih.govplos.orgnih.govfrontiersin.org Overexpression of the genes encoding these pumps is a common mechanism of fungicide resistance. nih.govnih.gov
Sequestration: Fungi can produce molecules that bind to copper ions, sequestering them in a non-toxic form. Metallothioneins are small, cysteine-rich proteins that are known to bind and detoxify heavy metals, including copper.
Target Site Modification: While less common for multi-site inhibitors, mutations in the target enzymes that reduce their affinity for the fungicide can, in theory, contribute to resistance. However, given the numerous targets of this compound, this is a less likely pathway to high-level resistance.
It is important to note that resistance to copper-based fungicides is typically quantitative, meaning it involves a gradual decrease in sensitivity rather than a complete loss of efficacy.
| Resistance Mechanism | Genetic Basis | Effect |
| Increased Efflux | Overexpression of genes encoding ABC or MFS transporters. | Active removal of the fungicide from the fungal cell, reducing its intracellular concentration. |
| Target Site Modification | Point mutations in the genes encoding target enzymes. | Reduced binding of the fungicide to its target, rendering it less effective. (Less common for multi-site inhibitors). |
| Overexpression of Target Enzyme | Gene amplification or increased transcription of the target enzyme's gene. | More target enzyme is produced, requiring a higher concentration of the fungicide for inhibition. (Less common for multi-site inhibitors). |
Cross-Resistance Patterns with Other Fungicide Classes
Cross-resistance occurs when a fungus that has developed resistance to one fungicide also exhibits resistance to other fungicides, typically those with a similar mode of action. Due to the multi-site nature of this compound, the risk of cross-resistance with single-site fungicides is generally considered low.
However, if resistance were to develop through mechanisms such as the overexpression of broad-spectrum efflux pumps (ABC or MFS transporters), it could potentially confer resistance to a range of chemically unrelated fungicides. plos.org This phenomenon is known as multidrug resistance (MDR). nih.gov Strains with MDR may show reduced sensitivity to various fungicide classes, including azoles, anilinopyrimidines, and others.
Conversely, the use of multi-site fungicides like this compound in a rotation or mixture with single-site fungicides is a key strategy to delay the development of resistance to the latter. researchgate.net The multi-site fungicide can control individuals in the fungal population that may have developed resistance to the single-site product.
Adaptive Strategies of Fungi to this compound Exposure
Given that this compound is a copper-based fungicide, fungi have evolved a sophisticated array of adaptive strategies to counteract the toxic effects of elevated copper concentrations. These mechanisms are crucial for their survival and proliferation in environments treated with such fungicides. The adaptive responses are multifaceted, involving cellular sequestration, active transport, detoxification, and structural modifications to the cell envelope.
Cellular Sequestration and Detoxification
One of the primary defense mechanisms employed by fungi against copper toxicity is the sequestration of copper ions. This is largely mediated by small, cysteine-rich proteins called metallothioneins (MTs). nih.govnih.gov These proteins have a high affinity for metal ions and can bind to excess intracellular copper, effectively neutralizing its toxic potential. nih.gov For instance, in the pathogenic fungus Cryptococcus neoformans, the expression of metallothionein (B12644479) genes is significantly induced upon exposure to high levels of copper, which is essential for its virulence. nih.govsciencedaily.com
Fungi also utilize various detoxification pathways to mitigate the oxidative stress induced by copper, which can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. nih.gov These pathways involve both enzymatic and non-enzymatic antioxidants. Enzymes such as superoxide (B77818) dismutase (SOD), particularly the copper-zinc superoxide dismutase (Cu,Zn-SOD), play a critical role in detoxifying superoxide radicals. nih.gov
Efflux Pumps and Ion Transport
A key strategy for fungal resistance to copper is the active removal of excess copper ions from the cytoplasm. This is accomplished by specialized transmembrane proteins known as efflux pumps. nih.gov These pumps, which belong to superfamilies like the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters, utilize energy to transport toxic substances, including fungicides, out of the cell. apsnet.orgresearchgate.net In the context of copper resistance, P-type ATPases are particularly important for copper extrusion. nih.govfrontiersin.org The regulation of these efflux pumps is tightly controlled, often at the transcriptional level, allowing the fungus to respond dynamically to changes in the external copper concentration. nih.gov
Alterations in the Fungal Cell Wall
The fungal cell wall serves as the first line of defense against environmental stresses, including exposure to fungicides. Fungi can adapt to copper stress by modifying the composition and structure of their cell walls to reduce copper uptake. nih.gov The cell wall is rich in polysaccharides such as chitin (B13524) and glucans, which can bind to copper ions, thereby preventing their entry into the cell. nih.gov Studies have shown that fungi can alter the polysaccharide content of their cell walls in response to copper stress. nih.gov This sequestration of copper in the cell wall minimizes the intracellular concentration of the toxicant.
Research Findings on Fungal Adaptation to Copper
Several studies have elucidated the molecular basis of fungal adaptation to copper. For example, research on the model fungus Saccharomyces cerevisiae and pathogenic species like Candida albicans and Cryptococcus neoformans has identified key genes and regulatory networks involved in copper homeostasis and resistance. nih.govnih.gov These studies have highlighted the importance of copper-responsive transcription factors that regulate the expression of genes involved in copper uptake, sequestration, and efflux. nih.govnih.gov
While direct studies on this compound are limited due to its obsolete status, the adaptive mechanisms described for other copper-based fungicides provide a strong framework for understanding how fungi would respond to this compound exposure. The following table summarizes the key adaptive strategies and the associated molecular components.
| Adaptive Strategy | Key Molecular Components | Fungal Examples |
| Sequestration | Metallothioneins (MTs) | Cryptococcus neoformans, Saccharomyces cerevisiae |
| Detoxification | Superoxide Dismutase (Cu,Zn-SOD), Glutathione | Various fungi |
| Efflux | P-type ATPases, ABC transporters, MFS transporters | Candida albicans, Saccharomyces cerevisiae |
| Cell Wall Binding | Chitin, Glucans | Cryptococcus neoformans |
These adaptive strategies can be either intrinsic to the fungal species or acquired through genetic changes, such as mutations in target genes or alterations in gene expression, leading to the development of fungicide resistance. apsnet.orgnih.gov The ability of fungi to employ multiple, often redundant, mechanisms of copper resistance underscores their remarkable adaptability to chemical stressors in their environment.
Environmental Distribution and Transformation of Cufraneb
Transport and Partitioning Mechanisms in Environmental Compartments
The movement and distribution of Cufraneb in the environment are governed by a series of physical and chemical processes that influence its presence in soil, water, and air.
Soil Adsorption, Desorption, and Mobility Characteristics
As a copper-based fungicide, the mobility of this compound in soil is expected to be low. Copper fungicides have a tendency to accumulate in the upper layers of the soil due to the strong binding of copper ions to soil components. pnwhandbooks.orgmdpi.comnih.gov The positively charged copper ions (Cu²⁺) are readily adsorbed by negatively charged soil particles such as clay and organic matter. pnwhandbooks.org This adsorption process reduces the amount of this compound that can move downward through the soil profile with water.
The mobility and bioavailability of copper in soil are influenced by several factors, including soil pH, organic matter content, and clay content. pnwhandbooks.orgmdpi.com In soils with higher organic matter and clay content, copper mobility is further restricted due to increased adsorption sites. mdpi.com Conversely, in sandy soils with low organic matter, the potential for downward movement of copper is greater. pnwhandbooks.org Soil pH also plays a crucial role; copper is more soluble and potentially more mobile in acidic soils. pnwhandbooks.org
The dithiocarbamate (B8719985) component of this compound is also reported to have low to moderate mobility in soil. nih.gov The strong adsorption of both copper and dithiocarbamates to soil particles suggests that this compound is unlikely to be highly mobile, reducing the potential for leaching into groundwater.
Factors Influencing the Mobility of Copper-Based Fungicides in Soil
| Factor | Influence on Mobility | Rationale |
|---|---|---|
| Soil Texture | Decreases with higher clay content | Clay particles have a high surface area and negative charge, which increases the adsorption of positively charged copper ions. |
| Organic Matter Content | Decreases with higher organic matter | Organic matter provides numerous binding sites for copper, forming stable complexes that reduce its mobility. |
| Soil pH | Increases with lower (more acidic) pH | In acidic conditions, copper is more soluble and there is greater competition for binding sites from hydrogen ions. |
| Presence of Iron and Manganese Oxides | Decreases mobility | These oxides can adsorb and co-precipitate copper, limiting its movement in the soil. |
Aquatic Phase Distribution and Sediment Interactions
Should this compound enter aquatic environments, either through runoff from treated agricultural areas or through atmospheric deposition, it is expected to partition primarily to the sediment. Copper has a strong affinity for particulate matter in water, including organic material and mineral surfaces. ccme.ca This binding to suspended particles facilitates its deposition into the sediment layer. mdpi.comospar.org
Consequently, sediments often act as a major sink for copper in aquatic ecosystems. ccme.camdpi.com Over time, the accumulated copper in sediments can be remobilized under certain environmental conditions, such as changes in pH or redox potential, potentially becoming bioavailable to aquatic organisms. ccme.ca The dithiocarbamate portion of the molecule would also likely associate with sediment, although it is more susceptible to degradation in the aquatic environment.
Typical Distribution of Copper in Aquatic Environments
| Environmental Compartment | Typical Copper Concentration Range | Key Characteristics |
|---|---|---|
| Water Column (dissolved) | 0.2 to 30 µg/L | Concentrations are generally low due to rapid partitioning to suspended particles. Bioavailability is dependent on water chemistry. |
| Suspended Particulate Matter | Variable, but significantly higher than dissolved phase | Copper readily binds to organic and inorganic particles, which are then transported and deposited. |
| Sediment | 0.8 to 50 mg/kg (in undisturbed areas) | Sediments are the primary sink for copper in aquatic systems, with concentrations orders of magnitude higher than the overlying water. |
Biotic and Abiotic Degradation Pathways in Environmental Systems
The breakdown of this compound in the environment will involve both non-biological (abiotic) and biological (biotic) processes, primarily targeting the dithiocarbamate structure, as the copper component will persist as an element.
Photolytic and Hydrolytic Transformation Processes
Dithiocarbamate fungicides are known to be susceptible to degradation by both photolysis (breakdown by sunlight) and hydrolysis (reaction with water). nih.gov The rate of these degradation processes is influenced by factors such as pH, temperature, and the intensity of sunlight. nih.gov
Hydrolysis of dithiocarbamates can be catalyzed by acidic conditions. oup.com The degradation of the dithiocarbamate structure can lead to the formation of various breakdown products. nih.gov Similarly, photolysis can contribute to the transformation of these compounds, particularly in the upper layers of water bodies and on the surface of soil and plants where they are exposed to sunlight. The copper component of this compound is not subject to degradation but can undergo changes in its chemical form (speciation) in response to environmental conditions.
Microbial Metabolism and Biotransformation of this compound in Soil and Water
Microorganisms in soil and water are expected to play a significant role in the degradation of the dithiocarbamate component of this compound. nih.gov Various bacteria and fungi have been identified that can utilize dithiocarbamates as a source of carbon and nitrogen, breaking them down into simpler, less toxic substances. nih.govnih.gov This process of biotransformation is a key mechanism for the detoxification of these fungicides in the environment.
The copper component of this compound, however, is not biodegradable. While it is an essential micronutrient for many microorganisms at low concentrations, at the higher concentrations found after fungicide application, it can be toxic to a wide range of soil and aquatic microbes. aih.org.aunih.gov This can potentially alter the structure and function of microbial communities, and in some cases, may inhibit the very microbial processes that would otherwise degrade the organic part of the fungicide. nih.gov Some microorganisms have developed resistance mechanisms to cope with elevated copper levels. nih.gov
Potential Microbial Degraders of Dithiocarbamates
| Microorganism Genus | Type | Reported Degradation Capability |
|---|---|---|
| Pseudomonas | Bacteria | Capable of utilizing dithiocarbamates as a nutrient source. |
| Alcaligenes | Bacteria | Identified in microbial consortia for dithiocarbamate biodegradation. google.com |
| Hypomicrobium | Bacteria | Part of methylotrophic bacteria consortia that can degrade dithiocarbamates. google.com |
| Thiobacillus | Bacteria | Can be involved in the biodegradation process of sulfur-containing compounds like dithiocarbamates. google.com |
| Aspergillus | Fungi | Some species have shown the ability to degrade various pesticides. nih.gov |
Formation and Persistence of Environmental Metabolites
Studies on mancozeb (B1675947) have shown that its degradation in the environment leads to the formation of ETU. The persistence and concentration of ETU in the environment are influenced by the rate of its formation from the parent compound and its own subsequent degradation into less toxic substances. For instance, in studies on table grapes treated with mancozeb, ETU residues were detectable on the day of application, indicating a rapid initial conversion. researchgate.net The concentration of ETU was observed to increase for a period (up to 5 days in one study) as the parent compound continued to degrade, after which the ETU levels began to decline as it was further metabolized. researchgate.net
In soil environments, the formation and persistence of ETU from mancozeb have also been documented. Following the application of mancozeb to soil, the concentration of ETU has been shown to increase for up to 30 days, after which it begins to decline. researchgate.net The persistence of mancozeb itself in soil is considered relatively low, with half-life values being shorter than other fungicides like metalaxyl. researchgate.net However, the formation of the more persistent and toxic metabolite ETU is a key consideration in the environmental risk assessment of these types of fungicides. The degradation of both the parent compound and its metabolites like ETU follows first-order kinetics. researchgate.netresearchgate.net
The persistence of these metabolites is a critical factor in assessing the long-term environmental impact of the original agrochemical. The transformation of parent compounds into metabolites can result in molecules with different mobility and persistence characteristics, sometimes leading to higher detection frequencies and concentrations of the metabolites in various environmental compartments, including water bodies, long after the parent compound has dissipated. nih.gov
Table 1: Persistence of Mancozeb and its Metabolite ETU in Table Grapes
| Application Dose | Compound | Half-Life (days) |
|---|---|---|
| 1.5 kg a.i/ha | Mancozeb | 15.4 |
| 3 kg a.i/ha | Mancozeb | 18.2 |
| Not Specified | ETU | Residue levels increased up to 5 days post-application, then declined. |
Data derived from a study on the degradation of mancozeb in table grapes. researchgate.net
Methodological Frameworks for Assessing Environmental Fate of Obsolete Agro-Chemicals
The assessment of the environmental fate of obsolete agrochemicals is crucial for understanding and mitigating potential risks to ecosystems and human health. cemas.co.uk Methodological frameworks for this purpose are typically risk-based and follow a structured, tiered approach to characterize the potential for harm. fao.org
A fundamental concept underpinning these frameworks is the source-pathway-receptor model. fao.org For a risk to exist, there must be a source of contamination (e.g., obsolete pesticide stocks), a pathway through which the chemical can travel (e.g., soil, water, air), and a receptor (e.g., humans, wildlife) that can be exposed. fao.org The primary objective of the assessment is to determine if these "pollutant linkages" exist and to quantify the potential "dose" received by the receptor, which is a function of the contaminant's concentration, toxicity, and the duration of exposure. fao.org
The assessment process is often conducted in a series of stages or tiers, allowing for a cost-effective and focused investigation. fao.org
Tier 1: Preliminary Assessment: This initial stage involves gathering existing information about the site and the chemicals of concern. It aims to develop a conceptual site model (CSM) that identifies potential sources, pathways, and receptors. fao.org This stage helps to prioritize sites that require more detailed investigation.
Tier 2: Detailed Investigation and Quantitative Risk Assessment: For high-priority sites, a more in-depth investigation is conducted. This involves sampling and analysis of environmental media (soil, water, air) to determine the concentration and extent of contamination. cemas.co.ukfao.org The data is then used in a quantitative risk assessment to estimate the level of risk to identified receptors. fao.org This may involve the use of computer models to predict the movement and concentration of the agrochemical in the environment. stone-env.combattelle.org
Tier 3: Refined Risk Assessment and Management: If the risks are deemed unacceptable, a more refined assessment may be necessary. This could involve more detailed modeling, site-specific parameterization, and the evaluation of various risk mitigation and remediation options. fao.orgstone-env.com
These frameworks are designed to be adaptable and can be applied in diverse geographical and regulatory contexts. fao.org They emphasize a scientific, evidence-based approach to decision-making regarding the management of land contaminated with obsolete agrochemicals. The ultimate goal is to protect human health and the environment by breaking the pollutant linkages or reducing the exposure to acceptable levels. fao.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethylenethiourea (B1671646) (ETU) |
| Mancozeb |
Analytical Methodologies for Cufraneb Detection and Quantification
Development and Validation of Chromatographic Techniques for Cufraneb Analysis
Chromatography is a cornerstone of pesticide residue analysis, offering high-resolution separation of complex mixtures. news-medical.net Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been adapted for the analysis of fungicides, including dithiocarbamates like this compound. austinpublishinggroup.comnih.gov The choice between these techniques often depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability. austinpublishinggroup.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of polar and thermally labile compounds, making it well-suited for many pesticides without the need for derivatization. scispace.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) detector is a common approach. researchgate.netscispace.com The method's success relies on the effective separation of the analyte from matrix interferences on an analytical column, typically a C18 column. peerj.com
The development of an HPLC method involves optimizing several parameters, including the mobile phase composition, column type, flow rate, and detector wavelength. wjpmr.com For the analysis of copper-containing compounds, a strategy involves forming a stable complex with a chelating agent, such as EDTA, which can be readily detected by a UV detector. peerj.com This approach enhances both sensitivity and specificity. peerj.comnih.gov Validation of the method is crucial and typically assesses linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Copper-Chelate Complexes
| Parameter | Setting | Source |
|---|---|---|
| Column | Synergi Polar-RP or C18, 250 x 4.6 mm, 4-µm | peerj.comwindows.net |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and aqueous buffer (e.g., 0.1% TFA or Ammonium Acetate with EDTA) | peerj.comwindows.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV-Vis Detector at a specified wavelength (e.g., 220 nm for general fungicides or 310 nm for Cu-EDTA complex) | researchgate.netpeerj.com |
| Column Temperature | 25 °C | researchgate.net |
| Injection Volume | 10-20 µL | peerj.comlcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that provides high sensitivity and selectivity, making it a definitive tool for the identification and quantification of many pesticides. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column before being detected by a mass spectrometer. ekb.eg
However, the analysis of dithiocarbamate (B8719985) fungicides like this compound by GC-MS can be challenging due to their low volatility and thermal instability. These compounds often require a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis. nih.gov This additional sample preparation step can be laborious but is often necessary for achieving reliable results. nih.gov The mass spectrometer provides detailed structural information, allowing for confident identification of the target analyte based on its mass spectrum and retention time. nih.gov
Table 2: Typical GC-MS Parameters for Fungicide Analysis
| Parameter | Setting | Source |
|---|---|---|
| Column | HP-5MS or SH-Rxi-5Sil MS (e.g., 30 m × 0.25 mm × 0.25 µm) | lcms.cznih.gov |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | nih.govekb.eg |
| Injector Temperature | 280 °C | nih.govekb.eg |
| Oven Program | Temperature gradient, e.g., initial 65 °C, ramped to 280 °C | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.govekb.eg |
| MS Transfer Line Temp | 280 °C | usda.gov |
| Mass Scan Range | m/z 20–650 | nih.gov |
Spectrometric Approaches for Trace-Level Detection of this compound and its Metabolites
Spectrometric methods are indispensable for elemental analysis and can be used to determine the copper content of this compound. These techniques are highly sensitive and can provide quantitative data on the metallic components of pesticides.
Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for determining the concentration of specific metal elements in a sample. libretexts.org For this compound analysis, AAS is employed to quantify the copper content. The method involves atomizing the sample in a flame or graphite (B72142) furnace, where it absorbs light from a hollow-cathode lamp specific to copper. libretexts.orgoiv.int The amount of light absorbed is directly proportional to the concentration of copper in the sample. nemi.gov
Flame AAS (FAAS) is suitable for higher concentrations, while Graphite Furnace AAS (GFAAS) offers superior sensitivity for trace-level detection. nih.gov Sample preparation typically involves acid digestion to break down the organic matrix and bring the copper into solution. libretexts.orgresearchgate.net The method of standard additions is often used to overcome matrix interferences, ensuring accurate quantification in complex samples. nih.gov
Table 3: General Instrumental Parameters for Copper Analysis by Flame AAS
| Parameter | Setting | Source |
|---|---|---|
| Wavelength | 324.7 nm or 324.8 nm | libretexts.orgoiv.int |
| Lamp | Copper hollow-cathode lamp | oiv.int |
| Flame | Air-acetylene | libretexts.orgoiv.int |
| Slit Width | 0.5 nm | oiv.int |
| Background Correction | Deuterium (D2) lamp may be used if necessary | libretexts.org |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for elemental analysis, capable of detecting metals and several non-metals at concentrations down to parts per trillion. researchgate.net In the context of this compound, ICP-MS is an ideal method for the ultra-trace determination of its copper content. mdpi.com The technique uses an argon plasma to ionize the atoms in the sample, which are then separated based on their mass-to-charge ratio by a mass spectrometer. nih.govnih.gov
Key advantages of ICP-MS include its high sensitivity, multi-element capability, and wide linear dynamic range. nih.govnih.gov This allows for the simultaneous measurement of copper and other elements that may be present in the sample matrix. nih.gov When coupled with chromatographic systems (e.g., HPLC-ICP-MS), it can also provide information on the different chemical forms (speciation) of an element. nih.gov
Sample Preparation and Extraction Protocols for Complex Environmental Matrices
Effective sample preparation is a critical prerequisite for accurate chromatographic and spectrometric analysis. researchgate.net The primary goals are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. researchgate.netepa.gov
For pesticides in complex environmental matrices like soil, water, and agricultural products, several extraction techniques are commonly employed. researchgate.net
Liquid-Liquid Extraction (LLE) : A conventional method that partitions the analyte between two immiscible liquid phases. nih.gov
Solid-Phase Extraction (SPE) : A more modern and efficient technique where the analyte is adsorbed onto a solid sorbent from a liquid sample, and then eluted with a small volume of solvent. nih.govresearchgate.net This technique is effective for both cleanup and concentration.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method has become highly popular for multi-residue pesticide analysis in food and environmental samples. scispace.comnih.gov It involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting-out" step. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a combination of sorbents to remove specific matrix interferences. scispace.comnih.gov
The choice of extraction protocol depends on the properties of the analyte and the complexity of the matrix. researchgate.netnih.gov For instance, the physicochemical properties of the soil, such as organic carbon content and clay content, can significantly influence the recovery of the analyte. nih.gov
Table 4: Comparison of Common Extraction Techniques for Pesticide Analysis
| Technique | Principle | Advantages | Common Applications | Source |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible solvents | Simple, well-established | Water samples, initial cleanup | nih.gov |
| Solid-Phase Extraction (SPE) | Analyte adsorption on a solid sorbent | High recovery, good concentration factor, reduced solvent use | Water, soil extracts, biological fluids | nih.govresearchgate.net |
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup | Fast, easy, low solvent use, high throughput, effective for a wide range of pesticides | Fruits, vegetables, soil | scispace.comnih.gov |
Advancement in Rapid Detection Methods for this compound Residues in Agricultural and Environmental Samples
The on-site and efficient detection of pesticide residues is a growing area of research, driven by the need to ensure food safety and monitor environmental contamination. nih.govescholarship.org For dithiocarbamate fungicides, the class to which this compound belongs, traditional detection methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly selective and sensitive. mdpi.com However, these conventional techniques are often limited by expensive equipment, complex sample preparation protocols, and the need for skilled professionals, making them unsuitable for rapid, on-site screening. mdpi.comnih.gov Consequently, significant research has focused on developing rapid, portable, and user-friendly detection methods for agricultural and environmental samples. nih.govescholarship.orgdoaj.org These advancements primarily center on biosensors, optical analysis techniques, and immunoassays. nih.gov
Electrochemical Biosensors
Electrochemical sensors have emerged as a powerful tool for detecting pesticide residues due to their high sensitivity, stability, portability, and cost-effectiveness compared to conventional methods. nih.govmdpi.com These sensors work by converting the electrochemical interaction between the target analyte and an electrode into a measurable signal, such as current or potential. nih.govmdpi.com Voltammetric techniques, which measure current as the potential is varied, are commonly employed for this purpose. nih.govmdpi.com
To enhance the sensitivity and selectivity of these sensors for detecting pesticide residues at trace levels, researchers often modify the electrodes with nanomaterials like graphene, carbon nanofibers, and metallic nanoparticles (e.g., gold, copper). nih.govnih.govfrontiersin.org These materials offer a large surface area and excellent electrical conductivity, which improves the interaction with the analyte and facilitates rapid electron transfer, leading to better sensor performance. frontiersin.org For instance, a glassy carbon electrode modified with a nanocomposite of reduced graphene oxide (rGO) and copper/copper oxide-silver (rGO-Cu/CuO-Ag) was used to detect the pesticides fenamiphos (B133129) and carbaryl, achieving low detection limits. frontiersin.org While specific studies on this compound are not detailed, the principles and materials used for other pesticides are readily adaptable for its detection.
Table 1: Examples of Electrochemical Sensors for Pesticide Detection
| Sensor Platform | Target Analyte(s) | Sample Matrix | Detection Limit | Linear Range | Reference |
|---|---|---|---|---|---|
| GdVO₄/f-CNF/GCE | Carbamazepine | Pharmaceuticals, Human Urine | 0.0018 µM | 0.01–157 µM | nih.gov |
| AuNPs@GRP/GCE | Vortioxetine | Pharmaceuticals | 50 nM | 0.1–6.0 µM | nih.gov |
| rGO-Cu/CuO-Ag Nanocomposite | Fenamiphos, Carbaryl | Not specified | Low LODs | Wide linear ranges | frontiersin.org |
Note: This table presents examples for various contaminants to illustrate the capabilities of the technology, which can be applied to dithiocarbamates like this compound.
Optical Analysis Methods
Optical-based detection techniques are another significant area of advancement for rapid pesticide analysis. nih.govsciopen.com Among these, Surface-Enhanced Raman Spectroscopy (SERS) has shown great promise for the determination of dithiocarbamates. mdpi.com
Raman spectroscopy provides a unique "fingerprint" spectrum for each chemical compound based on its molecular vibrations, ensuring high selectivity. mdpi.com The primary limitation of standard Raman spectroscopy is its low sensitivity. mdpi.com However, the SERS effect dramatically enhances the Raman scattering signal by adsorbing molecules onto metallic nanostructured surfaces (typically gold or silver), allowing for the detection of substances at very low concentrations. nih.govmdpi.com SERS has been successfully used to detect the dithiocarbamate thiram (B1682883) in various samples, including soil, water, and on the surfaces of fruits and vegetables like strawberries and tomatoes. mdpi.com The potential for portable analyzers and cost-effective SERS substrates makes this technique suitable for in-field analysis. mdpi.com
Other spectroscopic methods being explored for pesticide detection include:
Near-Infrared (NIR) Spectroscopy : Measures electromagnetic waves between the visible and mid-infrared regions. nih.gov
Terahertz (THz) Spectroscopy : Uses electromagnetic radiation in the 0.1–10 THz frequency range to probe molecular structure. nih.govnih.gov
Laser-Induced Breakdown Spectroscopy (LIBS) : An elemental and molecular fragment analysis technique based on emission spectrometry. nih.govnih.gov
Table 2: Application of SERS for Dithiocarbamate Detection
| Target Analyte | SERS Substrate | Sample Types | Key Finding | Reference |
|---|---|---|---|---|
| Thiram | Gold/Silver Nanoparticles | Soil, Strawberries, Tomato, Cucumber, Water | High selectivity and sensitivity achieved through SERS effect. | mdpi.com |
| Various Pesticides | Metal Nanomaterial Substrates | Fruits and Vegetables | Successfully used for residue detection on surfaces. | nih.gov |
Note: Dithiocarbamates like this compound are expected to yield strong SERS signals, making this a viable rapid detection method.
Immunoassays
Immunoassays are widely used for the rapid screening of pesticide residues due to their speed, simplicity, low cost, and high sensitivity. nih.gov These methods are based on the specific binding reaction between an antigen (the target pesticide) and an antibody. nih.gov Two of the most common immunoassay formats are the enzyme-linked immunosorbent assay (ELISA) and lateral flow immunochromatography (LFIA). nih.govnih.gov
ELISA : This is a plate-based assay technique designed for detecting and quantifying substances. An indirect competitive ELISA (ic-ELISA) has been developed for detecting copper ions, a key component of this compound. nih.govmdpi.comresearchgate.net In one study, a monoclonal antibody was raised against a Copper(II)-ethylenediaminetetraacetic acid (EDTA) complex. nih.govmdpi.comresearchgate.net The developed assay was used to measure copper residues in pork tissues with high recovery rates and results that correlated well with traditional methods like inductively coupled plasma mass spectroscopy (ICP-MS). nih.govmdpi.comresearchgate.net
LFIA : These are paper-based devices, similar to home pregnancy tests, that are particularly well-suited for on-site screening due to their portability and ease of use. nih.gov
The development of specific antibodies for the this compound molecule would enable the creation of highly selective and sensitive immunoassays for its direct detection in diverse agricultural and environmental matrices.
Table 3: Performance of an ic-ELISA for Copper Ion Detection
| Parameter | Value | Reference |
|---|---|---|
| Target Analyte | Cu(II)-EDTA Complex | nih.govmdpi.comresearchgate.net |
| Half Maximal Inhibitory Concentration (IC₅₀) | 5.36 ng/mL | nih.govmdpi.comresearchgate.net |
| Linear Detection Range | 1.30 - 27.0 ng/mL | nih.govmdpi.comresearchgate.net |
| Limit of Detection (LOD) | 0.43 µg/kg | nih.govmdpi.comresearchgate.net |
| Sample Matrices | Pig Serum, Liver, Pork | nih.govmdpi.comresearchgate.net |
Other Emerging Rapid Methods
Beyond the major categories above, other innovative approaches are being developed:
Aptasensors : These sensors use aptamers—short, single-stranded DNA or RNA molecules—as recognition elements instead of antibodies. nih.gov Aptamers offer advantages such as high stability, low cost, and ease of synthesis and modification, making them attractive for detecting a wide range of pesticides. nih.gov
Colorimetric Methods : These methods rely on a color change to indicate the presence of an analyte. For dithiocarbamates, colorimetric assays using metallic nanoparticles have been developed. mdpi.com These approaches can allow for semiquantitative detection by the naked eye or quantitative analysis with a simple spectrophotometer, achieving detection limits in the parts-per-billion (ppb) range. mdpi.com Their main advantage is ease of use without expensive instrumentation, though they can sometimes lack selectivity. mdpi.com
Structure Activity Relationship Sar Studies for Cufraneb and Derivatives
Correlating Structural Modifications with Fungicidal Efficacy against Specific Pathogens
The effectiveness of dithiocarbamate (B8719985) fungicides is highly dependent on their chemical structure, including the nature of the organic substituents and the coordinated metal ion. While specific data on Cufraneb derivatives is limited, extensive research on the broader dithiocarbamate class provides key insights into how structural modifications correlate with efficacy against various fungal pathogens.
Key structural components that influence fungicidal activity include:
The N-alkyl groups: The length and branching of the alkyl chains attached to the nitrogen atom can impact the lipophilicity of the molecule. This, in turn, affects its ability to penetrate the fungal cell membrane. For instance, increasing the alkyl chain length can enhance activity up to a certain point, beyond which steric hindrance may reduce efficacy.
The dithiocarbamate backbone: This part of the molecule is essential for its ability to chelate metal ions, which is central to its biological activity.
The metal center: The type of metal ion (e.g., copper, zinc, manganese) complexed with the dithiocarbamate ligand plays a pivotal role in its stability and fungicidal spectrum. Copper complexes, such as those in this compound, are known for their broad-spectrum antifungal activity. nih.govrsc.org
The following table summarizes general SAR findings for dithiocarbamate fungicides against representative plant pathogens.
| Structural Modification | General Effect on Fungicidal Efficacy | Example Pathogen(s) Affected |
|---|---|---|
| Variation of N-alkyl substituents | Modulates lipophilicity and membrane permeability. Longer chains can increase potency against certain fungi. | Aspergillus species, Fusarium species nih.gov |
| Introduction of aromatic groups | Can enhance binding to target enzymes and improve stability. | Rhizoctonia species |
| Changing the metal center (e.g., from Zn to Cu) | Alters the stability of the complex and can broaden the spectrum of activity. Copper complexes often show higher potency. mdpi.com | Broad-spectrum pathogens including mildews and blights |
| Polymerization of the complex (e.g., Mancozeb) | Increases persistence and stability, providing longer-lasting protection. | Wide range of agricultural fungi |
Rational Design of Novel Dithiocarbamate Complexes Based on this compound's Scaffold
The dithiocarbamate structure, characterized by the (R1R2)N-(C=S)S- moiety, serves as a versatile scaffold for designing new fungicides. nih.gov Rational design strategies leverage the known SAR to create novel complexes with enhanced properties. The primary goals of these designs are to increase fungicidal potency, broaden the spectrum of activity against resistant pathogens, and improve environmental stability.
The design process often involves:
Scaffold Hopping and Modification: Synthesizing new ligands by altering the amine precursor used in the reaction with carbon disulfide. This allows for the introduction of different functional groups to fine-tune the molecule's electronic and steric properties. nih.gov
Formation of Adducts: Creating higher coordination compounds by reacting the primary dithiocarbamate complex with other Lewis bases. These adducts can exhibit different physical properties and biological activities compared to the parent complex. nih.gov
These rational design approaches have led to the development of a wide array of dithiocarbamate fungicides, each with a unique profile of activity and application in agriculture.
Influence of Metal Ratios and Ligand Variations on Biological Performance
The biological performance of metal dithiocarbamate complexes is critically influenced by both the stoichiometry of the metal-to-ligand ratio and the specific nature of the dithiocarbamate ligand itself.
Metal-to-Ligand Ratio: The ratio of the metal ion to the dithiocarbamate ligand determines the geometry and stability of the resulting complex. nih.gov For a divalent metal ion like copper(II), a 1:2 metal-to-ligand ratio is common, forming a neutral, square-planar complex like [Cu(S2CNR2)2]. mdpi.com This structure is often optimal for biological activity. Altering this ratio can lead to the formation of different species with varied solubility, stability, and fungitoxicity. For example, copper(I) can form tetranuclear clusters with a 1:1 ratio. mdpi.com The stability of these complexes is crucial, as it dictates the bioavailability of the toxicant at the target site. researchgate.net
Ligand Variations: The dithiocarbamate ligands, with their two sulfur donor atoms, are powerful chelating agents. nih.govresearchgate.net Variations in the R-groups attached to the nitrogen atom can significantly alter the complex's properties:
Electronic Effects: Electron-donating or electron-withdrawing groups can change the electron density on the sulfur atoms, influencing the strength of the metal-sulfur bond and the redox potential of the complex.
Steric Effects: Bulky substituents on the ligand can impose a specific geometry on the metal complex, which can affect its ability to interact with target sites within the fungal cell.
Computational Chemistry and Molecular Modeling for Predicting Fungicidal Activity
In modern fungicide development, computational chemistry and molecular modeling are indispensable tools for predicting the biological activity of new compounds, thereby saving time and resources. princeton.edu These methods are applied to dithiocarbamates to understand their mechanism of action and to design more effective derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For dithiocarbamates, descriptors such as lipophilicity (log P), steric parameters (e.g., molecular volume), and electronic parameters are calculated and correlated with their measured fungicidal efficacy. tandfonline.comnih.gov The resulting models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives based on the this compound scaffold.
Molecular Docking: This technique simulates the interaction between a ligand (the fungicide) and its biological target, typically an enzyme. For dithiocarbamates, a potential mode of action is the inhibition of metalloenzymes within the fungus by chelating essential metal cofactors. Molecular docking studies can predict how strongly a designed derivative will bind to the active site of a target enzyme, providing insight into its potential potency. nih.gov For example, in silico analyses have shown that dithiocarbamates can bind to the heme-binding site of enzymes, indicating a possible mechanism of inhibition. nih.gov
The table below illustrates the application of computational approaches in the study of dithiocarbamate fungicides.
| Computational Method | Application to Dithiocarbamate Design | Predicted Outcome/Insight |
|---|---|---|
| 3D-QSAR | Correlates 3D structural features with biological activity across a series of dithiocarbamate analogues. tandfonline.com | Identifies key steric and electronic fields that are critical for high fungicidal potency. |
| Molecular Docking | Simulates the binding of dithiocarbamate molecules to the active site of target fungal enzymes. nih.gov | Predicts binding affinity and identifies key interactions (e.g., with specific amino acid residues), suggesting a mechanism of action. |
| Density Functional Theory (DFT) | Calculates the electronic structure and properties of the metal-dithiocarbamate complex. princeton.edu | Provides insights into the stability, reactivity, and redox properties of the fungicide. |
Advanced Applications and Research Perspectives Beyond Conventional Fungicidal Use
Cufraneb as a Model Compound for Studying Multi-Metal Coordination in Biological Systems
Future research could potentially focus on:
Competitive Binding: Investigating the competitive and cooperative binding interactions of this compound's constituent metals with proteins and enzymes. Copper-containing coordination compounds are known to be biologically active due to the redox activity of copper ions. mdpi.com
Spectroscopic Analysis: Utilizing advanced spectroscopic techniques to elucidate the structural changes in biomolecules upon binding to a multi-metal complex like this compound.
Bioinorganic Chemistry: Using this compound as a tool in bioinorganic chemistry to understand the roles of multi-metal systems in biological processes, a field that continues to attract significant interest. mdpi.comnih.gov
Due to the absence of specific research data, a data table on this topic cannot be generated at this time.
Potential for Biotechnological Applications (e.g., as a Biocatalyst or in Materials Science)
The potential of this compound in biotechnological applications remains largely hypothetical due to a lack of targeted research. However, the known properties of dithiocarbamates and copper complexes suggest plausible, yet unproven, applications. mdpi.comresearchgate.net
Biocatalysis: Dithiocarbamate (B8719985) complexes have been explored for their catalytic activities. researchgate.net Theoretically, the multi-metal nature of this compound could be investigated for novel catalytic properties, such as in oxidation-reduction reactions relevant to biotechnological processes. However, no studies have specifically documented this compound's efficacy as a biocatalyst.
Materials Science: Copper coordination complexes are recognized for their roles in energy-related applications and the development of new materials. mdpi.com The unique composition of this compound could be explored for the synthesis of novel polymers or coordination frameworks with specific electronic or magnetic properties. Research in this area would be foundational, focusing on the synthesis and characterization of this compound-based materials.
A data table detailing research findings is not applicable given the speculative nature of these applications for this compound.
Remediation Strategies for this compound-Contaminated Environments
While general strategies for the remediation of copper-contaminated soil and water are well-documented, specific studies focusing on the remediation of this compound are scarce. nih.govresearchgate.net The environmental fate of this compound has not been extensively studied, which is a necessary precursor to developing targeted remediation technologies. mdpi.comnih.gov However, established methods for copper and dithiocarbamate removal could be adapted and investigated for their effectiveness on this compound.
| Remediation Approach | General Applicability to Copper/Dithiocarbamates | Potential for this compound (Hypothetical) |
| Phytoremediation | Certain plants can accumulate copper from the soil. mdpi.com | Investigation into hyperaccumulator plants that can specifically uptake and metabolize this compound would be required. |
| Bioremediation | Microbial strategies exist for the bioremediation of copper pollution. nih.gov | Research would be needed to identify microbial strains capable of degrading the dithiocarbamate structure of this compound and sequestering the associated heavy metals. |
| Chemical Washing | Soil washing with chelating agents can remove copper. | The effectiveness of various chelating agents on the multi-metal complex of this compound would need to be experimentally determined. |
Interdisciplinary Research Integrating Agro-Chemistry, Environmental Science, and Mycology
A holistic understanding of this compound's impact and potential requires an interdisciplinary research approach. The intersection of agro-chemistry, environmental science, and mycology is crucial for a comprehensive assessment of older, multi-metal fungicides like this compound.
Key research questions for an interdisciplinary approach would include:
Agro-Chemistry: What are the degradation pathways of this compound in different agricultural settings? How does its multi-metal composition affect soil chemistry over the long term?
Environmental Science: What is the mobility and bioavailability of the constituent metals of this compound in various environmental compartments? What are the ecotoxicological effects on non-target organisms?
Mycology: How has the historical use of this compound influenced the evolution of fungal resistance? Are there any lasting impacts on the soil microbiome and fungal diversity?
Currently, there is a lack of integrated studies that address these specific questions in relation to this compound. Future research in this area would be invaluable for understanding the lifecycle and environmental footprint of complex, obsolete pesticides.
Q & A
Q. What is the molecular structure of Cufraneb, and how does it influence its fungicidal activity?
this compound (copper ethylenebis(dithiocarbamate)) is a coordination complex where copper ions bind to a dithiocarbamate ligand. Its fungicidal activity arises from the release of thiocarbamate radicals, which disrupt fungal cellular processes. Structural stability is critical for sustained efficacy, as decomposition products (e.g., ethylene thiourea) may reduce potency. Researchers should confirm structural integrity using techniques like X-ray crystallography or NMR spectroscopy .
Q. What are the standard synthetic protocols for this compound, and what parameters affect yield?
Synthesis involves reacting carbon disulfide with ethylenediamine under alkaline conditions, followed by copper salt addition. Key parameters include pH (optimized at 9–10), temperature (20–25°C), and stoichiometric ratios of reagents. Yield improvements require precise control of reaction time and purification steps (e.g., recrystallization). Methodological details are outlined in historical syntheses, but modern protocols should incorporate inert atmospheres to prevent oxidation .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
Stability studies should measure decomposition kinetics (e.g., half-life) via HPLC or UV-Vis spectroscopy. Variables include temperature, humidity, and pH. For example, this compound decomposes via hydrolysis (τ₁/₂ = 15.7 ± 0.3 h at 25°C), producing ethylene thiourea and carbon disulfide. Experimental designs must include control groups and replicate measurements to account for environmental variability .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported efficacy data for this compound across studies?
Contradictions often stem from methodological differences (e.g., fungal strains, application methods). To address this:
Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?
Use isotopic labeling (e.g., ¹³C or ¹⁵N) to trace degradation products in soil/water matrices. Pair this with LC-MS/MS for metabolite identification. Controlled microcosm experiments should simulate real-world conditions (e.g., UV exposure, microbial activity). Statistical models (e.g., ANOVA with post hoc tests) can isolate significant degradation factors .
Q. How can researchers ensure reproducibility in this compound toxicity studies?
- Adopt OECD guidelines for ecotoxicology assays (e.g., Daphnia magna acute toxicity tests).
- Document all protocols in detail, including solvent choices and negative controls.
- Use open-access data repositories to share raw datasets and analytical code, reducing replication uncertainty .
Q. What advanced analytical techniques are suitable for detecting this compound residues in complex matrices?
- LC-HRMS : Provides high-resolution mass data for trace detection in soil/plant tissues.
- Synchrotron-based XAS : Probes copper coordination geometry to confirm structural integrity post-application.
- Multivariate analysis : PCA or PLS-DA models can distinguish this compound signals from background noise in environmental samples .
Methodological Frameworks
How to formulate a research question on this compound’s mechanism of action using the PICO framework?
- Population : Target fungal species (e.g., Phytophthora infestans).
- Intervention : this compound application at varying concentrations.
- Comparison : Untreated controls or alternative fungicides (e.g., Maneb).
- Outcome : Inhibition of mycelial growth (measured via radial growth assay). This structure ensures specificity and aligns with evidence-based research principles .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Q. How to design a longitudinal study evaluating this compound’s resistance development in fungal populations?
- Sampling : Collect isolates pre- and post-treatment across multiple generations.
- Genomic sequencing : Identify mutations in target genes (e.g., β-tubulin).
- Fitness cost assays : Compare resistant vs. wild-type strains in competitive growth experiments.
Ethical considerations include containment protocols to prevent environmental release of resistant strains .
Data Management & Quality Assurance
Q. What strategies mitigate bias in this compound meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
